![molecular formula C11H12O2S B070884 1-[5-(3-Hydroxy-3-methylbut-1-ynyl)-2-thienyl]ethan-1-one CAS No. 175203-51-7](/img/structure/B70884.png)
1-[5-(3-Hydroxy-3-methylbut-1-ynyl)-2-thienyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related thiophene derivatives has been explored through various methodologies, including microwave-assisted synthesis, offering eco-friendly and efficient routes. For instance, Azmy et al. (2021) described the chemoselective synthesis of novel antitumor and antimicrobial compounds utilizing microwave-assisted, solvent-free one-pot reactions, highlighting the effectiveness of such methods in synthesizing thiophene derivatives with significant purity and yield under eco-friendly conditions (Azmy et al., 2021).
Molecular Structure Analysis
Crystallographic and spectroscopic characterizations play a crucial role in confirming the molecular structure of synthesized compounds. The study by Azmy et al. (2021) provides detailed insights into the crystallographic and spectroscopic characterization of their synthesized molecules, including X-ray single-crystal diffraction and density functional theory calculations, ensuring a deep understanding of the molecular geometry and electronic structure of thiophene derivatives.
Chemical Reactions and Properties
The reactivity of thiophene derivatives towards forming complexes with metals, as well as their participation in various chemical reactions, including cyclocondensation and photoinduced oxidative annulation, has been extensively studied. Sancak et al. (2007) explored the synthesis and characterization of Cu(II), Ni(II), and Fe(II) complexes with a new substituted triazole Schiff base derived from thiophene compounds, emphasizing the diverse chemical reactivity of thiophene derivatives (Sancak et al., 2007).
Applications De Recherche Scientifique
Photochromic Properties
- Compounds containing thienyl rings, such as 1-[5-(3-Hydroxy-3-methylbut-1-ynyl)-2-thienyl]ethan-1-one, have been studied for their photochromic properties. Photochromic dihetarylethenes, which include thienylazoles and diarylethenes, show promise in applications like optical data storage and smart windows due to their ability to change color under light exposure (Krayushkin et al., 2001).
Synthesis and Characterization
- Research has been conducted on the synthesis and characterization of compounds with thienyl groups, including studies on their ring-opening reactions and structural properties. For instance, the synthesis of compounds with thienyl ligands attached to metal centers has been explored, revealing insights into their chemical behavior and potential applications in catalysis or materials science (Chisholm et al., 1997).
Green Synthesis Approaches
- The development of green synthesis methods for thienyl-containing compounds is an area of interest. A study presented a clean and environmentally friendly route for synthesizing thieno[2,3-c]xanthen-6-ones, demonstrating the potential of photochemical processes in sustainable chemistry (Jindal et al., 2014).
Antimicrobial and Antitumor Properties
- There is growing interest in the antimicrobial and antitumor potential of compounds with thienyl groups. Research into the synthesis of novel molecules like (3E)-5-hydroxy-1-isopropyl-3-[(5-methyl-2-thienyl)methylene]-5-phenylpyrrolidin-2-one has shown promising results in this area, offering new avenues for drug development and therapeutic applications (Azmy et al., 2021).
Organogelators and Anion Recognition
- Thienyl compounds have been explored as organogelators, with potential applications in fields like materials science and sensor technology. The synthesis of tetraarylcyclopentadienones with thienyl substituents has led to the discovery of new low molecular weight gelators capable of responding to stimuli like thermal and ultrasound changes (Boiani et al., 2012).
Propriétés
IUPAC Name |
1-[5-(3-hydroxy-3-methylbut-1-ynyl)thiophen-2-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2S/c1-8(12)10-5-4-9(14-10)6-7-11(2,3)13/h4-5,13H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXNKLZPFBADFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C#CC(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349798 |
Source


|
| Record name | 1-[5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(3-Hydroxy-3-methylbut-1-ynyl)-2-thienyl]ethan-1-one | |
CAS RN |
175203-51-7 |
Source


|
| Record name | 1-[5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Aminobenzo[d]thiazol-4-yl)ethanol](/img/structure/B70805.png)
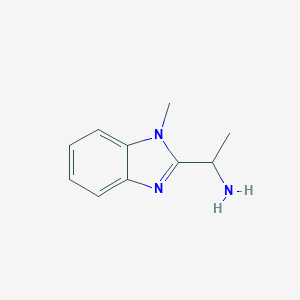
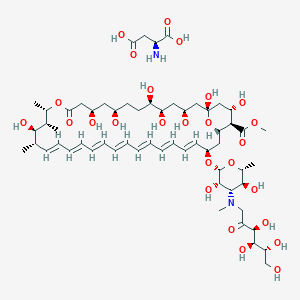
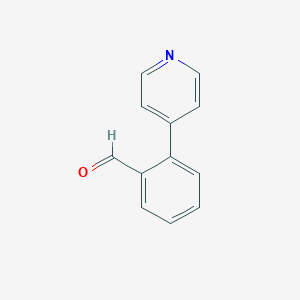
![4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B70816.png)
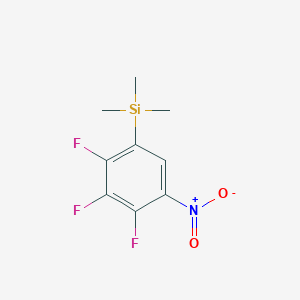
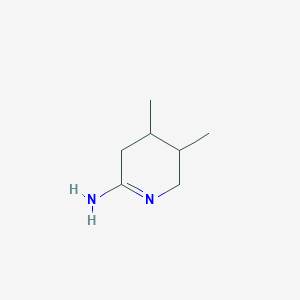
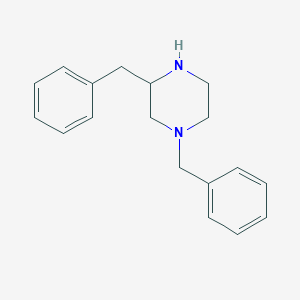
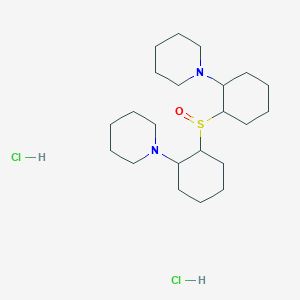
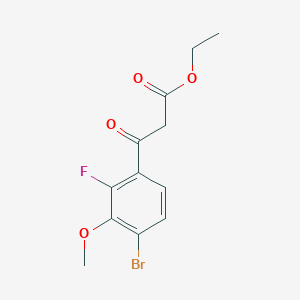
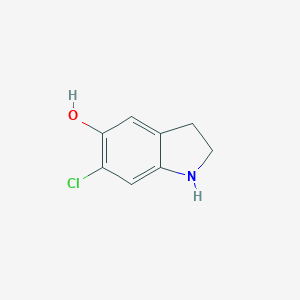
![3-Oxatricyclo[4.1.0.02,4]heptane,2-methyl-6-(1-methylethyl)-,[1S-(1alpha,2bta,4bta,6alpha)]-(9CI)](/img/structure/B70828.png)
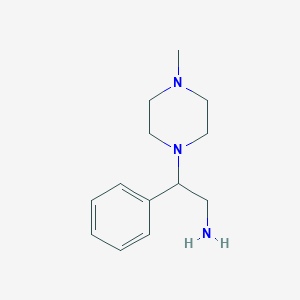
![2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane](/img/structure/B70830.png)